Cas no 7145-99-5 (5-Methyl-1,3-benzodioxole)

5-Methyl-1,3-benzodioxole 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole,5-methyl-
- 3,4-(Methylenedioxy)Toluene
- 5-methyl-1,3-benzodioxole
- 5-METHYL-1,3-BENZODIOXOLE,CLEAR LIQUID, D20 1.14
- 1,3-Benzodioxole,5-methyl
- 1-methyl-3,4-methylenedioxybenzene
- 4-methyl-methylenedioxybenzene
- EINECS 230-453-1
- Toluene,3,4-methylenedioxy
- 5-Methylbenzo[d][1,3]dioxole
- 5-Methyl-benzo[1,3]dioxole
- 7145-99-5
- 5-Methyl-1,3-benzodioxole #
- AKOS015840967
- FT-0614407
- SCHEMBL30968
- A914612
- NSC-15642
- SCHEMBL6310152
- MFCD00005833
- (3,4-methylenedioxy)toluene
- Toluene, 3,4-methylenedioxy-
- CS-13404
- SY147777
- EN300-129337
- DTXSID90221641
- NS00022720
- 3,4-(Methylenedioxy)toluene, 97%
- NSC 15642
- 27N5CS5GH7
- NSC15642
- CS-M1002
- 5-methyl-1,3-dioxaindane
- InChI=1/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H
- AI3-20481
- 3,4-Methylenedioxytoluene
- Z1255364672
- 1,3-Benzodioxole, 5-methyl-
- 5-Methyl-1,3-benzodioxole
-
- MDL: MFCD00005833
- インチ: InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3
- InChIKey: GHPODDMCSOYWNE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(OCO2)C2=C1
計算された属性
- せいみつぶんしりょう: 136.05200
- どういたいしつりょう: 136.052
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 18.5A^2
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.135 g/mL at 25 °C(lit.)
- ふってん: 199-200 °C(lit.)
- フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >
- 屈折率: n20/D 1.532(lit.)
- PSA: 18.46000
- LogP: 1.72370
- ようかいせい: 使用できません
5-Methyl-1,3-benzodioxole セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: S23-S24/25
- RTECS番号:DF4921090
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- ちょぞうじょうけん:(BD104624)
- セキュリティ用語:S23;S24/25
5-Methyl-1,3-benzodioxole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129337-0.25g |
5-methyl-1,3-dioxaindane |
7145-99-5 | 95% | 0.25g |
$29.0 | 2023-05-03 | |
Chemenu | CM161236-5g |
5-Methyl-1,3-benzodioxole |
7145-99-5 | 97% | 5g |
$193 | 2024-07-24 | |
Enamine | EN300-129337-0.5g |
5-methyl-1,3-dioxaindane |
7145-99-5 | 95% | 0.5g |
$46.0 | 2023-05-03 | |
abcr | AB226892-10g |
5-Methyl-1,3-benzodioxole, 96%; . |
7145-99-5 | 96% | 10g |
€149.90 | 2024-04-16 | |
abcr | AB226892-50g |
5-Methyl-1,3-benzodioxole, 96%; . |
7145-99-5 | 96% | 50g |
€430.10 | 2024-04-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71630-10g |
1,3-Benzodioxole,5-methyl- |
7145-99-5 | 10g |
¥882.0 | 2021-09-08 | ||
TRC | M219815-500mg |
5-Methyl-1,3-benzodioxole |
7145-99-5 | 500mg |
$ 65.00 | 2022-06-04 | ||
TRC | M219815-1g |
5-Methyl-1,3-benzodioxole |
7145-99-5 | 1g |
$ 80.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MJ352-50mg |
5-Methyl-1,3-benzodioxole |
7145-99-5 | 95% | 50mg |
65.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D748748-5g |
5-Methylbenzo[d][1,3]dioxole |
7145-99-5 | 95% | 5g |
$130 | 2024-06-07 |
5-Methyl-1,3-benzodioxole 関連文献
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Janosch Achenbach,Matthias Gabler,Ramona Steri,Manfred Schubert-Zsilavecz,Ewgenij Proschak Med. Chem. Commun. 2013 4 920
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Chu-I. Lee,Chih-Chung Wu,Shu-Ling Hsieh,Chun-Lin Lee,Yueh-Ping Chang,Chih-Chuan Chang,Yi-Zhen Wang,Jyh-Jye Wang Food Funct. 2014 5 3224
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Arthur J. Birch J. Chem. Soc. 1947 102
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I. G. C. Coutts,D. J. Humphreys,K. Schofield J. Chem. Soc. C 1969 1982
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Michael N. Gandy,Matthew McIldowie,Katie Lewis,Agata M. Wasik,Danielle Salomonczyk,Keith Wagg,Zak A. Millar,David Tindiglia,Philippe Huot,Tom Johnston,Sherri Thiele,Blake Nguyen,Nicholas M. Barnes,Jonathan M. Brotchie,Mathew T. Martin-Iverson,Joanne Nash,John Gordon,Matthew J. Piggott Med. Chem. Commun. 2010 1 287
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Kaitlind C. Howard,Octavio A. Gonzalez,Sylvie Garneau-Tsodikova RSC Med. Chem. 2021 12 666
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8. Thio-sugars. Part 2. Glycosides from acid-catalysed reactions of 1-O-acetyl-2,3-di-O-acyl-4-thiotetrofuranosesJoan E. McCormick,R. Stanley McElhinney J. Chem. Soc. Perkin Trans. 1 1978 64
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Iván Sorribes,Avelino Corma Chem. Sci. 2019 10 3130
5-Methyl-1,3-benzodioxoleに関する追加情報
Introduction to 5-Methyl-1,3-benzodioxole (CAS No. 7145-99-5)
5-Methyl-1,3-benzodioxole, also known as methyl salicylate oxide, is a heterocyclic organic compound with significant applications in pharmaceutical research, agrochemical synthesis, and material science. Its molecular structure consists of a benzene ring fused with an oxygen-containing heterocycle, making it a versatile intermediate in organic synthesis. The compound is characterized by its unique electronic and steric properties, which contribute to its utility in various chemical transformations.
The chemical formula of 5-Methyl-1,3-benzodioxole is C₈H₈O₂, and it is classified as a derivative of salicylic acid. This structural motif is widely recognized for its role in the biosynthesis of certain plant secondary metabolites and has been extensively studied for its potential biological activities. The presence of the methyl group at the 5-position introduces asymmetry to the molecule, influencing its reactivity and interaction with biological targets.
In recent years, 5-Methyl-1,3-benzodioxole has garnered attention in the field of medicinal chemistry due to its ability to serve as a scaffold for drug discovery. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, derivatives of this molecule have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The benzodioxole core is particularly interesting because it mimics natural products found in plants and fungi, which often exhibit significant biological activity.
One of the most compelling aspects of 5-Methyl-1,3-benzodioxole is its role in synthetic chemistry. It serves as a key intermediate in the preparation of more complex molecules, including pharmaceuticals and specialty chemicals. The compound’s reactivity allows for various functional group transformations, such as oxidation, reduction, and coupling reactions, making it a valuable building block in organic synthesis. Its stability under different reaction conditions further enhances its utility in multi-step synthetic pathways.
Recent advancements in computational chemistry have enabled more precise predictions of the behavior of 5-Methyl-1,3-benzodioxole in different environments. Molecular modeling studies have revealed insights into how this compound interacts with enzymes and receptors, providing a foundation for rational drug design. These computational approaches are complemented by experimental investigations that aim to validate theoretical predictions and optimize synthetic routes.
The agrochemical industry has also benefited from the use of 5-Methyl-1,3-benzodioxole as a precursor in the synthesis of herbicides and pesticides. Its structural framework allows for modifications that enhance bioactivity against target pests while minimizing environmental impact. Researchers are exploring greener synthetic methods to produce this compound sustainably, aligning with global efforts to reduce the ecological footprint of chemical manufacturing.
In conclusion,5-Methyl-1,3-benzodioxole (CAS No. 7145-99-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceuticals and agrochemicals alike. As research continues to uncover new uses for this molecule,5-Methyl-1,3-benzodioxole is poised to remain at the forefront of chemical innovation.
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